

Spectral Analysis of Methyl 4-methoxyacetoacetate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

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This technical guide provides an in-depth overview of the spectral data for **Methyl 4-methoxyacetoacetate** (CAS 41051-15-4), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

Data Presentation

The spectral data for **Methyl 4-methoxyacetoacetate** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **Methyl 4-methoxyacetoacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.73	s	3H	O-CH ₃ (Ester)
~4.09	s	2H	O-CH ₂
~3.48	s	2H	CO-CH ₂ -CO
~3.38	s	3H	OCH ₃ (Ether)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for **Methyl 4-methoxyacetoacetate**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~201.5	C=O (Ketone)
~167.3	C=O (Ester)
~75.8	O-CH ₂
~59.1	O-CH ₃ (Ether)
~52.3	O-CH ₃ (Ester)
~45.6	CO-CH ₂ -CO

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Methyl 4-methoxyacetoacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester)
~1725	Strong	C=O stretch (ketone)
~1100-1200	Strong	C-O stretch (ether and ester)

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Methyl 4-methoxyacetoacetate**

m/z	Relative Intensity	Possible Fragment
146	Low	[M] ⁺ (Molecular Ion)
115	Moderate	[M - OCH ₃] ⁺
101	High	[M - CH ₂ OCH ₃] ⁺ or [CH ₃ OCOCH ₂ CO] ⁺
74	Moderate	[CH ₃ OCOCH ₃] ⁺
59	Moderate	[COOCH ₃] ⁺
45	High	[CH ₂ OCH ₃] ⁺
43	High	[CH ₃ CO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 4-methoxyacetoacetate** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl_3) and transferred to an NMR tube. The spectra are recorded on a spectrometer, such as a Varian CFT-20.[2]

- ^1H NMR Spectroscopy: The proton NMR spectrum is typically acquired at a frequency of 300 MHz or higher to ensure adequate signal dispersion. A standard pulse program is used, and the chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid **Methyl 4-methoxyacetoacetate** is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Neat (Liquid Film): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium) of an ATR accessory.[2]

The spectrum is recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

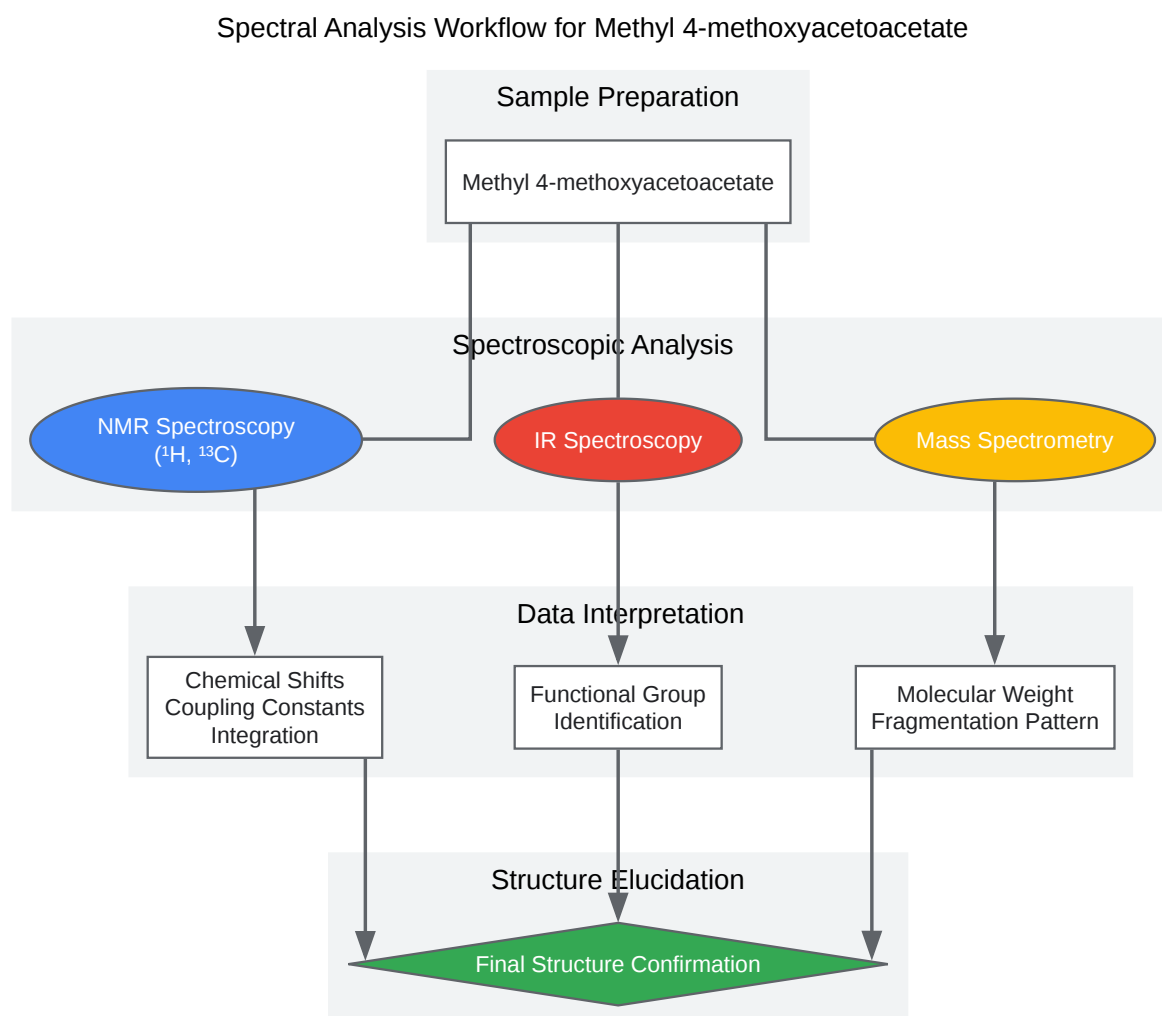
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2]

- Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities.
- Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** An electron multiplier detects the ions, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like **Methyl 4-methoxyacetoacetate**.



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Caption: A logical workflow for the structural elucidation of **Methyl 4-methoxyacetoacetate** using various spectroscopic techniques.

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References

- 1. Methyl 4-methoxyacetoacetate(41051-15-4) ¹³C NMR spectrum [chemicalbook.com]
- 2. Methyl 4-methoxyacetoacetate | C₆H₁₀O₄ | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]
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